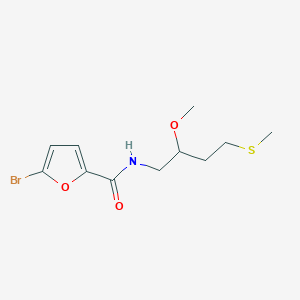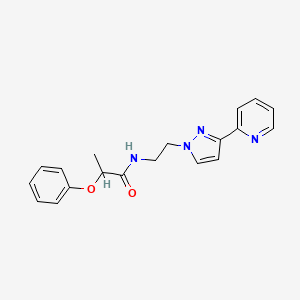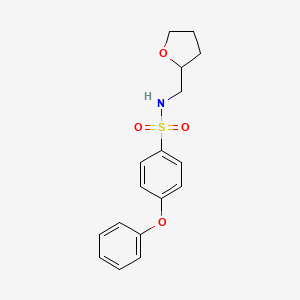
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a heterocyclic amide derivative that is presumed to have a complex molecular structure involving a pyridazine ring, a bromophenyl group, and a thioacetamide moiety. While the specific compound is not directly studied in the provided papers, similar compounds with heterocyclic amide structures have been synthesized and investigated, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of heterocyclic amide derivatives typically involves N-acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile was reacted with activated 2-(thiophen-2-yl)acetic acid . This suggests that the synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide could also involve similar N-acylation steps, possibly with the introduction of the bromophenyl and dimethylphenyl groups in subsequent steps.
Molecular Structure Analysis
The molecular structure of heterocyclic amides can be investigated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, complemented by computational methods such as DFT calculations . These studies provide detailed information on the geometrical parameters, vibrational frequencies, and molecular interactions, such as hydrogen bonding, which are likely to be present in the compound of interest as well.
Chemical Reactions Analysis
While the specific chemical reactions of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide are not detailed in the provided papers, similar compounds exhibit a range of interactions, including hydrogen bonding, which can influence their reactivity . The presence of functional groups such as the thioacetamide moiety could also imply potential reactivity with nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic amides can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing can be stabilized by hydrogen bonds, as seen in the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential, can provide insights into the electronic properties and potential applications in fields such as nonlinear optics . Additionally, the presence of a bromophenyl group in the compound of interest may influence its density and reactivity due to the heavy bromine atom.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
This compound and its derivatives have been explored for their potential in various scientific research areas, particularly focusing on their synthesis and evaluation for antimicrobial activities. For instance, derivatives synthesized from similar acetamide compounds have shown significant antimicrobial properties. These studies provide insights into the potential applications of such compounds in developing new antimicrobial agents.
- In the realm of antimicrobial activity, a notable study by Asmaa M. Fahim and Eman H. I. Ismael (2019) delves into the synthesis of novel sulphonamide derivatives, including acetamide derivatives reacting with aminopyridine to yield pyridine-4-ylamino derivatives. These compounds displayed promising antimicrobial activity, with certain derivatives exhibiting high activity against various strains, underlining the compound's potential as a foundation for antimicrobial agent development. The study also integrates computational calculations, bridging experimental outcomes and theoretical predictions to affirm the compounds' reactivity and potential efficacy (Fahim & Ismael, 2019).
Anticonvulsant Agents
Another direction for the application of similar acetamide derivatives is in the development of anticonvulsant agents. Research conducted by Severina et al. (2020) on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine showcases their synthesis and pharmacological evaluation as potential anticonvulsant agents. This study underscores the relevance of structural modifications in enhancing biological activities, with specific derivatives showing notable efficacy in models of pentylenetetrazole-induced seizures in rats, thereby highlighting the structural analogs' therapeutic potential (Severina et al., 2020).
Biochemical Research
The compound and its related derivatives have also found applications in biochemical research, such as the study of fatty acid synthesis inhibition in algae by chloroacetamide compounds, which shares a structural similarity with the compound . This type of research contributes valuable information towards understanding biochemical pathways and potential points of intervention for various applications, including herbicide development and metabolic studies (Weisshaar & Böger, 1989).
Propiedades
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLMVLIYOWROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2541506.png)


![N-(2,4-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)



![2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2541522.png)
![2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2541523.png)


![3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2541526.png)
![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)